Home > Products > Screening Compounds P23117 > 4'-Keto-N-(trifluoroacetyl)daunorubicin
4'-Keto-N-(trifluoroacetyl)daunorubicin -

4'-Keto-N-(trifluoroacetyl)daunorubicin

Catalog Number: EVT-13549914
CAS Number:
Molecular Formula: C29H26F3NO11
Molecular Weight: 621.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4'-Keto-N-(trifluoroacetyl)daunorubicin is a synthetic derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer therapy. This compound is characterized by the presence of a keto group at the 4' position and a trifluoroacetyl substituent on the nitrogen atom of the daunosamine sugar moiety. The compound has garnered attention due to its potential enhanced efficacy and reduced toxicity compared to its parent compound.

Source and Classification

4'-Keto-N-(trifluoroacetyl)daunorubicin is classified under the International Patent Classification C07D 401/14 and C07D 498/08, which pertain to organic compounds containing heterocyclic rings. It is primarily sourced from synthetic pathways involving modifications of daunorubicin, which itself is derived from the bacterium Streptomyces peucetius. This compound is recognized for its use in treating various cancers, particularly leukemias and lymphomas, due to its ability to intercalate DNA and inhibit topoisomerase II activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4'-Keto-N-(trifluoroacetyl)daunorubicin typically involves several steps:

  1. Modification of Daunorubicin: The starting material, daunorubicin, undergoes acylation with trifluoroacetic anhydride. This reaction introduces the trifluoroacetyl group at the nitrogen atom.
  2. Oxidation: The introduction of a keto group at the 4' position can be achieved through oxidation reactions, often using oxidizing agents such as pyridinium chlorochromate or other mild oxidants.
  3. Purification: The product is purified through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products and unreacted starting materials.

These synthetic methods are crucial for obtaining high yields of the target compound while minimizing side reactions.

Molecular Structure Analysis

Structure and Data

The molecular formula of 4'-Keto-N-(trifluoroacetyl)daunorubicin is C29H26F3NO11C_{29}H_{26}F_3NO_{11}. Its structure consists of:

  • A tetracyclic anthracycline core.
  • A daunosamine sugar moiety.
  • A keto group at the 4' position.
  • A trifluoroacetyl group attached to the nitrogen atom.

The compound's stereochemistry plays a significant role in its biological activity, as it affects how well it can bind to DNA and interact with cellular targets.

Chemical Reactions Analysis

Reactions and Technical Details

4'-Keto-N-(trifluoroacetyl)daunorubicin can participate in various chemical reactions:

  1. Hydrolysis: The trifluoroacetyl group can undergo hydrolysis in physiological conditions, potentially regenerating daunorubicin and influencing its pharmacokinetics.
  2. Reduction Reactions: The keto group may be reduced back to an alcohol under certain conditions, affecting its biological activity.
  3. Intercalation with DNA: Like other anthracyclines, this compound intercalates into DNA, which leads to inhibition of DNA replication and transcription.

These reactions are critical for understanding its mechanism of action in cancer therapy.

Mechanism of Action

Process and Data

The primary mechanism of action for 4'-Keto-N-(trifluoroacetyl)daunorubicin involves:

  • DNA Intercalation: The planar structure allows it to insert between base pairs in DNA, disrupting normal function.
  • Topoisomerase II Inhibition: It stabilizes the DNA-topoisomerase II complex, preventing DNA strand re-ligation after cleavage, leading to cell death.
  • Generation of Reactive Oxygen Species: Anthracyclines can also generate reactive oxygen species, contributing to cytotoxicity.

This multifaceted mechanism enhances its efficacy against rapidly dividing cancer cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 585.52 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Not extensively documented but expected to be similar to daunorubicin (~200 °C).

These properties are essential for formulation development and therapeutic applications.

Applications

Scientific Uses

4'-Keto-N-(trifluoroacetyl)daunorubicin has several applications in scientific research:

  • Cancer Treatment: It is primarily explored for its potential use in chemotherapy regimens against various malignancies due to its enhanced potency.
  • Drug Development Research: Its structural modifications are studied to develop new derivatives with improved therapeutic indices.
  • Mechanistic Studies: Researchers utilize this compound to elucidate mechanisms of drug resistance in cancer cells.
Synthetic Methodologies and Reaction Optimization

Key Intermediates in Anthracycline Synthesis Pathways

N-Trifluoroacetyl daunorubicin (1) serves as the foundational intermediate for synthesizing 4'-keto-N-(trifluoroacetyl)daunorubicin (2). This modified anthracycline enables precise functionalization at C-4' and C-3' of the daunosamine sugar unit. The N-trifluoroacetyl group confers steric protection to the C-3' amino group while facilitating downstream transformations through its electron-withdrawing properties. Additional critical intermediates include 13-deoxycarminomycin (3) for aglycone modifications and 4'-keto-N-TFA-daunorubicin sulfoxylate salts (4), which undergo stereoselective reduction to epimerized products [2] [3]. These intermediates are pivotal in multi-step pathways that require strict control over regio- and stereochemistry.

Table 1: Key Intermediates in 4'-Keto-N-(trifluoroacetyl)daunorubicin Synthesis

IntermediateRole in SynthesisStructural Features
N-Trifluoroacetyl daunorubicinPrecursor for oxidation & epimerizationProtected C-3' amine; C-4' hydroxyl
Sulfoxylate saltElectrophile for nucleophilic substitution at C-4'Activated C-4' position; triflate leaving group
13-DeoxycarminomycinAglycone precursor for glycosylationUnmodified C-13 ketone; reactive C-7 hydroxyl

Acylation Strategies for N-Trifluoroacetyl Group Introduction

The N-trifluoroacetylation of daunorubicin employs trifluoroacetic anhydride (TFAA) in aprotic solvents under inert conditions. Dichloromethane (DCM) and acetonitrile are optimal due to their low nucleophilicity, minimizing side reactions. Critical parameters include:

  • Stoichiometry: 2.5–3.0 equivalents of TFAA ensure complete conversion without aglycone degradation [2]
  • Catalysis: Tertiary amines (e.g., triethylamine, 0.5 eq.) accelerate acylation by scavenging protons, achieving >95% yield within 2 hours at −10°C [4]
  • Workup: Aqueous sodium bicarbonate quenches excess anhydride, followed by extraction into DCM. The N-TFA derivative is purified via silica chromatography (ethyl acetate/hexane, 3:1) [2] [4]. This protection strategy prevents undesired oxidation at C-3' during subsequent steps.

Table 2: Acylation Conditions for N-Trifluoroacetyl Group Installation

Solvent SystemTFAA EquivalentsCatalystTemperatureYield (%)
Dichloromethane2.5Triethylamine (0.5 eq)−10°C92
Acetonitrile3.0None25°C85
Tetrahydrofuran3.0Pyridine (1.0 eq)0°C78

Oxidation-Reduction Cascades for 4'-Keto Functionality Generation

The 4'-keto functionality is introduced via a two-step oxidation-reduction cascade:

  • Activation: N-TFA-daunorubicin undergoes sulfonylation with trifluoromethanesulfonic anhydride in DCM, generating the C-4' triflate intermediate (3) [2].
  • Oxidation: The triflate is displaced by in situ-generated nucleophiles (e.g., formate or acetate) using Pd(II)/C as a catalyst, yielding 4'-keto-N-TFA-daunorubicin (2) with >90% regioselectivity [2] [4].

Alternatively, enzymatic reduction by ketoreductases (e.g., DnrU) can reduce the 4'-keto group stereoselectively. DnrU exhibits specificity toward C-13 carbonyls of daunorubicin but also reduces C-4' ketones under physiological pH (8.5) [1] [3]. Chemical reductants like NaBH~4~ afford diastereomeric mixtures, whereas enzymatic methods achieve 85–90% de for the 4'(S) epimer [3] [6].

Table 3: Methods for 4'-Keto Group Introduction and Reduction

MethodReagents/ConditionsSelectivityYield (%)
Chemical oxidationTFAA/Pd(II)/HCOO⁻ (CH₃CN, 50°C)4'-Keto only88
Enzymatic reduction (DnrU)pH 8.5, 37°C4'(S) isomer76
Chemical reductionNaBH₄/MeOH (0°C)1:1 diastereomers95

Solvent Systems and Catalytic Conditions in Multi-Step Synthesis

Solvent polarity critically influences reaction rates and stereoselectivity:

  • Aprotic solvents (DCM, acetonitrile, DMF) optimize acylation and sulfonylation by stabilizing cationic intermediates [2] [4].
  • Protic solvents (MeOH/H~2~O) enhance enzymatic reductions but promote hydrolysis of N-TFA groups.
  • Co-solvent systems (e.g., DMSO/H~2~O, 4:1) balance solubility and reactivity during glycosylation steps [4].

Catalytic systems include:

  • Palladium catalysts: Pd(OAc)~2~ (5 mol%) in acetonitrile enables C-4' oxidation via transfer hydrogenation [2].
  • Phase-transfer catalysts: Tetrabutylammonium bromide (10 mol%) accelerates nucleophilic substitutions at C-4' in biphasic systems [4].
  • Temperature control: Oxidation proceeds at 50°C, while reductions require −10°C to 0°C to prevent epimerization [4].

Regioselective Protection/Deprotection of Hydroxyl and Amino Groups

The amino group at C-3' is selectively protected as N-trifluoroacetamide due to its superior stability toward oxidizing agents compared to carbamates or acetamides [4]. Hydroxyl group protection strategies include:

  • Silyl ethers: tert-Butyldimethylsilyl (TBS) groups shield C-4' and C-7 hydroxyls, removable by F⁻ sources (e.g., TBAF) [4].
  • Esters: Acetyl or benzoyl groups protect aglycone hydroxyls, cleaved by mild base (e.g., NaHCO~3~/MeOH) [6].

Table 4: Protection Strategies in Anthracycline Synthesis

Protecting GroupTarget PositionInstallation ReagentDeprotection MethodCompatibility
N-TrifluoroacetylC-3' amineTFAA/TEAK₂CO₃/MeOH (pH 10)Stable to oxidation
tert-ButyldimethylsilylC-4' hydroxylTBSCl/imidazoleTBAF/THFStable below pH 9
AcetylC-7/C-9 hydroxylsAc₂O/pyridineNaHCO₃/MeOHLabile to strong bases

The N-TFA group is deprotected under mild alkaline conditions (K~2~CO~3~/MeOH, 20°C), preserving the 4'-keto functionality and anthraquinone core [4] [6]. Sequential deprotection protocols enable orthogonal functionalization for synthesizing derivatives like 4'-epi-doxorubicin [6].

Compounds Mentioned in the Article

  • 4'-Keto-N-(trifluoroacetyl)daunorubicin
  • N-Trifluoroacetyl daunorubicin
  • Daunorubicin
  • Doxorubicin
  • 4'-Epidoxorubicin
  • 13-Deoxycarminomycin
  • Epirubicin
  • N-Trifluoroacetyl-4'-keto-daunorubicin sulfoxylate

Properties

Product Name

4'-Keto-N-(trifluoroacetyl)daunorubicin

IUPAC Name

N-[(2S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-3-oxooxan-4-yl]-2,2,2-trifluoroacetamide

Molecular Formula

C29H26F3NO11

Molecular Weight

621.5 g/mol

InChI

InChI=1S/C29H26F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,28-/m0/s1

InChI Key

UGHKWCDASSFGBP-ARNFTHEXSA-N

Canonical SMILES

CC1C(=O)C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F

Isomeric SMILES

C[C@H]1C(=O)[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.